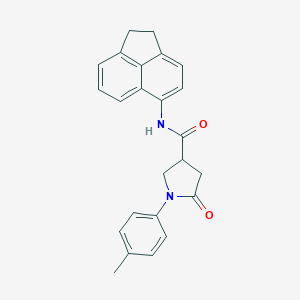
N-(3-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CBX, and it has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of CBX is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, CBX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CBX has also been shown to inhibit the activity of certain ion channels in the nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
CBX has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as anti-tumor effects. CBX has also been shown to have effects on the cardiovascular system, including the ability to lower blood pressure and reduce the risk of heart disease.
実験室実験の利点と制限
One of the main advantages of CBX for lab experiments is its wide range of effects on various biological systems. This makes it a useful tool for studying the mechanisms of various diseases and disorders. However, one limitation of CBX is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of CBX. One area of research is the development of new CBX derivatives that may have improved pharmacological properties. Another area of research is the study of CBX in combination with other drugs, to determine whether it may have synergistic effects. Finally, there is a need for further research to determine the safety and efficacy of CBX in human clinical trials.
合成法
The synthesis of CBX involves several steps, including the reaction of 3-chloroaniline with 2,3-dichloro-1,4-naphthoquinone, followed by the reaction of the resulting compound with N-acetylpropanamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
CBX has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including the nervous system, the immune system, and the cardiovascular system. Some of the most promising applications of CBX include its potential use as a tool for studying the mechanisms of pain and inflammation, as well as its potential use as a therapeutic agent for various diseases.
特性
CAS番号 |
5843-07-2 |
|---|---|
分子式 |
C16H13ClN2O4S |
分子量 |
364.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H13ClN2O4S/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-16(21)13-6-1-2-7-14(13)24(19,22)23/h1-7,10H,8-9H2,(H,18,20) |
InChIキー |
BAVLHSJUYCHFEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=CC=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide](/img/structure/B278629.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B278633.png)


![Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B278639.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)
![5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B278642.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)